molecular formula C15H29NO B8746335 N,N-Diethyl-2-isopropyl-5-methylcyclohexanecarboxamide CAS No. 57233-12-2

N,N-Diethyl-2-isopropyl-5-methylcyclohexanecarboxamide

Cat. No. B8746335
Key on ui cas rn: 57233-12-2
M. Wt: 239.40 g/mol
InChI Key: BSGVGVMGCACGDE-UHFFFAOYSA-N
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Patent
US04226988

Procedure details

Following the procedure of Example 5, p-menthane-3-carboxylic acid (1.84 g.) was reacted with thionyl chloride and the p-menth-3-oyl chloride then reacted with diethylamine (0.74 g.) in the presence of sodium hydroxide (0.4 g.). The product N,N-diethyl-p-menthane-3-carboxamide was recovered.
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.74 g
Type
reactant
Reaction Step Three
Quantity
0.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([CH3:13])[CH2:6][CH2:5][CH:4]([CH:7]([CH3:9])[CH3:8])[CH:3]([C:10]([OH:12])=O)[CH2:2]1.S(Cl)(Cl)=O.C1(C)CCC(C(C)C)C(C(Cl)=O)C1.[CH2:31]([NH:33][CH2:34][CH3:35])[CH3:32].[OH-].[Na+]>>[CH2:31]([N:33]([CH2:34][CH3:35])[C:10]([CH:3]1[CH:4]([CH:7]([CH3:8])[CH3:9])[CH2:5][CH2:6][CH:1]([CH3:13])[CH2:2]1)=[O:12])[CH3:32] |f:4.5|

Inputs

Step One
Name
Quantity
1.84 g
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)C(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)C(=O)Cl)C
Name
Quantity
0.74 g
Type
reactant
Smiles
C(C)NCC
Name
Quantity
0.4 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product N,N-diethyl-p-menthane-3-carboxamide was recovered

Outcomes

Product
Name
Type
Smiles
C(C)N(C(=O)C1CC(CCC1C(C)C)C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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